CID 92026269
Overview
Description
CID 92026269 is a useful research compound. Its molecular formula is Cl2H8N2Pt and its molecular weight is 302.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Control of Protein Function in Cells : Chemically induced dimerization (CID) is a powerful tool for studying biological processes with high precision and spatiotemporal resolution. Its primary application has been in dissecting signal transductions, but emerging approaches extend its use to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : CID tools like PROTAC-CID platforms are engineered to regulate gene expression and gene editing in mammalian systems. These tools allow fine-tuning of gene expression at gradient levels or multiplexing biological signals with different logic gating operations, making them versatile for biomedical research (Ma et al., 2023).
Studying Lipid Second Messengers and Small GTPases : CID techniques have provided insights into the “signaling paradox” by elucidating the role of lipid second messengers and small GTPases in cell biology. Recent advances in CID offer improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Methodological Challenges in Developmental Research : CID is also referenced in the context of broader methodological challenges in developmental research, highlighting the importance of aligning research goals with appropriate research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization enables rapid activation and deactivation of protein functions in living cells, providing a tool for controlling protein-protein interactions with high spatiotemporal control (Aonbangkhen et al., 2018).
Water Use Efficiency in Barley : CID has been used to select for high water use efficiency and productivity in barley, demonstrating its potential in agricultural research (Anyia et al., 2007).
Safety in Stem Cell Therapy : CID techniques, such as the iC9/CID safeguard system, have been developed to address safety concerns in stem cell therapies. This system allows for the elimination of induced pluripotent stem cells (iPSCs) and tumors derived from iPSCs, enhancing the safety of clinical applications (Ando et al., 2015).
Properties
IUPAC Name |
azane;platinum;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIKGOOWBVMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl.Cl.[Pt] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N.N.Cl.Cl.[Pt] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.